2-(4-ISOPROPYL-2-METHYLPHENOXY)-N'~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE
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Overview
Description
2-(4-ISOPROPYL-2-METHYLPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE is a complex organic compound that features a phenoxy group, an indole moiety, and a hydrazide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ISOPROPYL-2-METHYLPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenoxy intermediate: Reacting 4-isopropyl-2-methylphenol with an appropriate halogenated compound under basic conditions.
Indole synthesis: Constructing the indole ring system through Fischer indole synthesis or other suitable methods.
Hydrazide formation: Reacting the indole derivative with hydrazine to form the hydrazide linkage.
Final coupling: Combining the phenoxy intermediate with the indole hydrazide under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-(4-ISOPROPYL-2-METHYLPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy and indole moieties can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine under reducing conditions.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation products: Oxidized phenoxy and indole derivatives.
Reduction products: Amino derivatives of the indole moiety.
Substitution products: Various substituted hydrazides.
Scientific Research Applications
Chemistry
Synthesis of derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug development: Investigated for its potential as a lead compound in drug development for treating diseases such as cancer and infections.
Industry
Material science: Explored for its potential use in creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ISOPROPYL-2-METHYLPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE would depend on its specific biological target. Generally, it might involve:
Binding to enzymes or receptors: Interacting with specific enzymes or receptors to modulate their activity.
Pathway modulation: Affecting signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(4-ISOPROPYL-2-METHYLPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE analogs: Compounds with similar structures but different substituents.
Phenoxy derivatives: Compounds containing the phenoxy group with various other functional groups.
Indole derivatives: Compounds with the indole moiety and different functional groups.
Uniqueness
Structural complexity: The combination of phenoxy, indole, and hydrazide groups makes it unique.
Potential biological activity: The specific arrangement of functional groups may confer unique biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)imino-2-(2-methyl-4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-12(2)14-5-8-18(13(3)9-14)30-11-19(26)22-23-20-16-10-15(25(28)29)6-7-17(16)24(4)21(20)27/h5-10,12,27H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOROGMOAYLGNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)[N+](=O)[O-])C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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